molecular formula C10H8LiNO3 B13469044 lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Cat. No.: B13469044
M. Wt: 197.1 g/mol
InChI Key: MWYYYRBAVUFVPL-UHFFFAOYSA-M
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Description

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is unique due to its specific ring structure and the presence of the lithium ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H8LiNO3

Molecular Weight

197.1 g/mol

IUPAC Name

lithium;2-methyl-3-oxo-1H-isoindole-1-carboxylate

InChI

InChI=1S/C10H9NO3.Li/c1-11-8(10(13)14)6-4-2-3-5-7(6)9(11)12;/h2-5,8H,1H3,(H,13,14);/q;+1/p-1

InChI Key

MWYYYRBAVUFVPL-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C(C2=CC=CC=C2C1=O)C(=O)[O-]

Origin of Product

United States

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